リン酸一カルシウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Calcium superphosphate, also known as superphosphate of lime, is a widely used phosphate fertilizer. It is produced by the reaction of phosphate rock with sulfuric acid, resulting in a product that contains soluble phosphorus, which is essential for plant growth. This compound has revolutionized agricultural productivity by providing an efficient and cost-effective source of phosphorus.

科学的研究の応用

Calcium superphosphate has a wide range of applications in scientific research:

Agriculture: It is primarily used as a fertilizer to enhance soil phosphorus levels, promoting plant growth and increasing crop yields.

Environmental Science: Used in studies related to soil nutrient management and the mitigation of greenhouse gas emissions during composting.

Industrial Applications: Employed in the production of other phosphate-based compounds and materials.

作用機序

Target of Action

Calcium superphosphate, also known as superphosphate of lime, is a type of fertilizer that is primarily used to provide plants with essential nutrients, particularly phosphorus . The primary targets of calcium superphosphate are the soil and the plants grown in it. It is used to increase the phosphorus content of the soil, which is an essential nutrient for plant growth . In addition, calcium superphosphate can also reduce the bioavailability of certain heavy metals in the soil, such as cadmium .

Mode of Action

Calcium superphosphate interacts with its targets by releasing its nutrients into the soil when it comes into contact with water . The phosphorus in the superphosphate is in a form that can be easily absorbed by plants, promoting their growth . Furthermore, calcium superphosphate can reduce the soil’s cadmium availability by competing with cadmium ions in the soil, thereby reducing the uptake of cadmium by plants .

Biochemical Pathways

The primary biochemical pathway affected by calcium superphosphate is the phosphorus cycle in the soil-plant system . Phosphorus is an essential nutrient for plants and is involved in several key plant processes, including energy transfer and photosynthesis . By increasing the phosphorus content in the soil, calcium superphosphate promotes the growth and development of plants .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism in the body, in the context of calcium superphosphate, it refers to how the compound is distributed in the soil, how it interacts with the soil and plants, and how it is eventually depleted . When applied to the soil, calcium superphosphate releases its nutrients, which are then absorbed by the plants. Over time, the concentration of the nutrients in the soil decreases as they are taken up by the plants or leached out by water .

Result of Action

The application of calcium superphosphate results in an increase in the phosphorus content of the soil, promoting plant growth and development . It can also lead to a decrease in the bioavailability of certain heavy metals in the soil, reducing their uptake by plants and thus reducing potential toxicity . In a study, the application of calcium superphosphate was found to significantly reduce nitrous oxide emissions during composting, contributing to the mitigation of this potent greenhouse gas .

Action Environment

The efficacy and stability of calcium superphosphate can be influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and therefore the effectiveness of the superphosphate . Additionally, the presence of other ions in the soil can impact the effectiveness of calcium superphosphate. For example, in alkaline soil conditions and high soil cation exchange capacity (CEC) values, phosphorus-containing material (PCM) input can better deactivate soil cadmium availability .

準備方法

Synthetic Routes and Reaction Conditions: The production of calcium superphosphate involves several key steps:

Crushing and Grinding of Phosphate Rock: The phosphate rock is crushed and ground to increase its surface area, which enhances the subsequent reaction with sulfuric acid.

Acidolytic Reaction: The ground phosphate rock is mixed with sulfuric acid in a specific proportion. The reaction between calcium phosphate in the rock and sulfuric acid produces calcium superphosphate and calcium sulfate. The reaction equation is: [ \text{Ca}_3(\text{PO}_4)_2 + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{CaSO}_4 + 2\text{H}_3\text{PO}_4 ]

Aging Process: The mixture is aged to separate calcium superphosphate from calcium sulfate. Temperature and time are controlled to ensure product quality and yield.

Post-Processing: The final steps include filtering, washing, and drying to obtain the finished product

Industrial Production Methods: The industrial production of calcium superphosphate follows a similar process but on a larger scale. The equipment used includes crushers, grinders, reactors, maturation equipment, filtration equipment, and drying equipment. The production process is optimized to improve efficiency, yield, and product quality .

化学反応の分析

Types of Reactions: Calcium superphosphate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with alkaline substances to form different phosphate compounds.

Hydrolysis: In the presence of water, it can hydrolyze to release phosphoric acid and calcium ions.

Common Reagents and Conditions:

Sulfuric Acid: Used in the initial production process.

Water: Facilitates hydrolysis and dissolution of the compound.

Major Products Formed:

Phosphoric Acid: A key product formed during the acidolytic reaction.

Calcium Sulfate: A by-product of the reaction

類似化合物との比較

Triple Superphosphate: Contains a higher concentration of phosphorus compared to calcium superphosphate.

Monocalcium Phosphate: Another phosphate fertilizer with different solubility and application properties

Uniqueness: Calcium superphosphate is unique due to its balanced phosphorus content and its ability to provide both phosphorus and calcium to plants. It is particularly beneficial in soils deficient in calcium, offering an advantage over other phosphate fertilizers .

特性

CAS番号 |

10031-30-8 |

|---|---|

分子式 |

CaH5O5P |

分子量 |

156.09 g/mol |

IUPAC名 |

calcium;dihydrogen phosphate;hydrate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChIキー |

SNEQGKNGRFIHGW-UHFFFAOYSA-N |

SMILES |

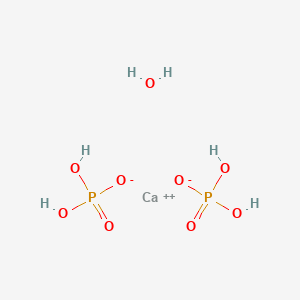

O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |

正規SMILES |

O.OP(=O)(O)O.[Ca] |

Key on ui other cas no. |

10031-30-8 |

物理的記述 |

PelletsLargeCrystals |

ピクトグラム |

Corrosive; Irritant |

同義語 |

acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Calcium superphosphate is a source of phosphorus []. Upon application to the soil, it dissolves and releases phosphorus in forms that plants can readily absorb []. Phosphorus is a vital component of DNA, RNA, and ATP, essential for energy transfer, photosynthesis, root development, and overall plant growth [, ].

ANone: Yes, the effectiveness of phosphorus fertilizers depends on their solubility and the forms of phosphorus present. Calcium superphosphate contains a mixture of water-soluble and citrate-soluble forms of phosphorus, which become available to plants at different rates [].

ANone: Research indicates that calcium superphosphate can affect the transformation of heavy metals like lead (Pb) in contaminated soils []. It promotes the conversion of lead from bioavailable forms to more stable, less bioavailable forms, like residual lead, thereby reducing lead uptake by plants [].

ANone: Calcium superphosphate is primarily composed of monocalcium phosphate monohydrate (Ca(H2PO4)2·H2O) and calcium sulfate (CaSO4) [].

ANone: While calcium superphosphate can be beneficial for plant growth, mixing it with certain fertilizers like urea and lime can reduce the water-soluble phosphorus content over time []. This highlights the importance of understanding potential interactions between fertilizer components.

ANone: Research shows that while the water-soluble phosphorus content in mixtures containing calcium superphosphate may decrease over time, the available phosphorus remains relatively stable []. This suggests that proper storage is crucial to maintain its effectiveness.

ANone: Research has explored the use of calcium superphosphate as an additive to reduce ammonia emissions from livestock manure [, ]. The application of calcium superphosphate to rabbit manure, for example, led to a significant reduction in ammonia emissions without negatively impacting other measured parameters [, ].

ANone: Studies show that continuous application of calcium superphosphate, particularly those produced from REE-rich phosphate rocks, can lead to a gradual increase in REE content in the topsoil []. This accumulation warrants further investigation to understand potential ecological consequences.

ANone: Composting is a valuable method for recycling organic waste, but nitrogen loss through ammonia volatilization poses an environmental concern. Research indicates that adding calcium superphosphate or magnesium hydroxide-phosphoric acid solution during the composting of cyanobacteria can significantly inhibit nitrogen loss and enhance the nitrogen content of the final compost [].

ANone: Yes, various phosphate fertilizers are available, each with different properties and effects on plant growth. Research comparing calcium magnesium phosphate and calcium superphosphate for eggplant cultivation found that while both benefited from biochar addition, calcium magnesium phosphate resulted in better growth, yield, and fruit quality [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。